N-[(E)-benzylideneamino]acetamide
Overview
Description
Acetamides are organic compounds that are derived from acetic acid . They are commonly used as plasticizers and industrial solvents . The structure of an acetamide includes a carbonyl group (C=O) and an amine group (NH2) attached to the same carbon .
Molecular Structure Analysis
The molecular structure of acetamides involves a carbonyl group (C=O) and an amine group (NH2) attached to the same carbon . In “N-[(E)-benzylideneamino]acetamide”, there would also be a benzylidene group attached to the nitrogen of the amine.Chemical Reactions Analysis
Acetamides can participate in a variety of chemical reactions. For example, they can undergo nucleophilic acyl substitution reactions . The specific reactions that “this compound” can undergo would depend on the reactivity of the benzylideneamino group.Scientific Research Applications
Synthesis and Dynamic Properties
A study by Samimi et al. (2010) described an efficient method for preparing 2-(benzylideneamino)-N-[(R)-2-hydroxy-2-methyl-1-phenylpropyl] acetamide, a derivative of N-[(E)-benzylideneamino]acetamide. This compound exhibited interesting dynamic NMR properties, especially for the methylene protons adjacent to the azomethine group (Samimi, Mamaghani, Tabatabeian, & Bijanzadeh, 2010).
Biological and Pharmacological Studies
D2-Dopaminergic Binding Affinity : Lapucci et al. (1996) synthesized (E)-(methyloxyimino)acetamides, analogues of neuroleptic and antipsychotic benzamides, to test their affinity for D2-dopaminergic receptors. This study contributes to understanding the potential neuroleptic and antipsychotic properties of such compounds (Lapucci, Macchia, Orlandini, Romagnoli, Rossello, Chiellini, Cozzini, & Domiano, 1996).
Analgesic Activity : Kaplancıklı et al. (2012) investigated the analgesic activities of some acetamide derivatives, including N-(benzothiazol-2-yl)-2-[(1-substituted-1H-tetrazol-5-yl)thio]acetamide derivatives, indicating their potential in pain management (Kaplancıklı, Altıntop, Turan-Zitouni, Ozdemir, & Can, 2012).
Crystal and Molecular Structure Analysis : González-Platas et al. (1997) conducted a study on the crystal and molecular structure of N-(2-cyclooctylamino-4-nitrophenyl)acetamide, focusing on its potential in non-linear optical properties (González-Platas, Ruiz-Pérez, Torres, & Yanes, 1997).
Chemical Synthesis and Applications
Dibromohydration Synthesis : Qiu et al. (2017) described the dibromohydration of N-(2-alkynylaryl)acetamide for the synthesis of N-(2-(2,2-dibromo-2-arylacetyl)aryl)acetamide. This process is significant for organic synthesis and pharmaceutical applications (Qiu, Li, Ma, & Zhou, 2017).
Coordination Complexes and Antioxidant Activity : Chkirate et al. (2019) synthesized novel Co(II) and Cu(II) coordination complexes from pyrazole-acetamide derivatives. The study explored the effect of hydrogen bonding on self-assembly and antioxidant activity of these complexes (Chkirate, Fettach, Karrouchi, Sebbar, Essassi, Mague, Radi, Faouzi, Adarsh, & Garcia, 2019).
Inhibitor of Inducible Nitric-oxide Synthase : Garvey et al. (1997) investigated N-(3-(Aminomethyl)benzyl)acetamidine (1400W) as a highly selective inhibitor of inducible nitric-oxide synthase both in vitro and in vivo. This study contributes to understanding the biochemical pathways involved in nitric oxide synthesis (Garvey, Oplinger, Furfine, Kiff, László, Whittle, & Knowles, 1997).
Properties
IUPAC Name |
N-[(E)-benzylideneamino]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-8(12)11-10-7-9-5-3-2-4-6-9/h2-7H,1H3,(H,11,12)/b10-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPTBUIMZDZKKLE-JXMROGBWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NN=CC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N/N=C/C1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20425953 | |
Record name | N-[(E)-benzylideneamino]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20425953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
940-48-7 | |
Record name | NSC58890 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58890 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-[(E)-benzylideneamino]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20425953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ACETIC BENZYLIDENEHYDRAZIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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